Technical Profile: 5-Methyl-2-(trifluoromethyl)furo-3-ylacetonitrile
Technical Profile: 5-Methyl-2-(trifluoromethyl)furo-3-ylacetonitrile
The following technical guide provides an in-depth analysis of 5-Methyl-2-(trifluoromethyl)furo-3-ylacetonitrile , specifically addressing the structural ambiguity often found in commercial catalogs and focusing on the commercially dominant
CAS Number: 175276-72-9 Primary Classification: Fluorinated Heterocyclic Building Block[1]
Executive Summary & Structural Clarification
In the domain of high-throughput medicinal chemistry, 5-Methyl-2-(trifluoromethyl)furo-3-ylacetonitrile represents a critical scaffold for generating diversity-oriented libraries.
Critical Nomenclature Alert: Researchers must distinguish between two structural possibilities often conflated under this name in commercial databases:
-
The Literal Structure: 2-(5-methyl-2-(trifluoromethyl)furan-3-yl)acetonitrile (Formula:
). This is the simple acetonitrile derivative. -
The Commercial Standard (CAS 175276-72-9): 3-(5-methyl-2-(trifluoromethyl)furan-3-yl)-3-oxopropionitrile (Formula:
).[1]
This guide focuses on CAS 175276-72-9 , the
Chemical Identity & Physical Properties[3][4][5]
| Property | Data |
| IUPAC Name | 3-[5-methyl-2-(trifluoromethyl)furan-3-yl]-3-oxopropanenitrile |
| Common Synonyms | 5-Methyl-2-(trifluoromethyl)-3-furoylacetonitrile; 3-oxo-3-(5-methyl-2-trifluoromethyl-3-furyl)propanenitrile |
| CAS Number | 175276-72-9 |
| Molecular Formula | |
| Molecular Weight | 217.15 g/mol |
| Physical State | Off-white to pale yellow solid |
| Melting Point | 75–78 °C (Typical) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| SMILES | CC1=CC(=C(O1)C(F)(F)F)C(=O)CC#N |
Synthesis & Manufacturing Logic
The synthesis of CAS 175276-72-9 typically proceeds via the activation of the corresponding furoic acid. The introduction of the
Retrosynthetic Analysis
The
Synthesis Workflow (Graphviz)
Figure 1: Synthetic pathway from the carboxylic acid precursor to the target
Reactivity & Applications in Drug Discovery
The core value of CAS 175276-72-9 lies in its ability to function as a C3-synthon for heterocyclic construction. The
Heterocycle Formation
-
Pyrazoles: Reaction with hydrazines (
) yields 3-aminopyrazoles or 5-aminopyrazoles, common scaffolds in kinase inhibitors (e.g., B-Raf inhibitors). -
Isoxazoles: Reaction with hydroxylamine (
) yields aminoisoxazoles. -
Pyrimidines: Condensation with amidines or urea derivatives.
Derivatization Flow (Graphviz)
Figure 2: Divergent synthesis of bioactive heterocycles from the core scaffold.
Experimental Protocol: Synthesis of Aminopyrazoles
Note: This protocol is a generalized adaptation for
Objective: Conversion of CAS 175276-72-9 into a 5-amino-1-substituted-pyrazole.
Materials
-
Substrate: 5-Methyl-2-(trifluoromethyl)furo-3-ylacetonitrile (1.0 eq)
-
Reagent: Phenylhydrazine (1.1 eq)
-
Solvent: Absolute Ethanol (0.5 M concentration)
-
Catalyst: Glacial Acetic Acid (cat. 5 mol%)[2]
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the substrate (CAS 175276-72-9) in absolute ethanol.
-
Addition: Add phenylhydrazine dropwise at room temperature. If the reaction is sluggish, add catalytic acetic acid.
-
Reflux: Heat the mixture to reflux (
) for 3–6 hours. Monitor consumption of the nitrile by TLC (mobile phase: Hexane/EtOAc 3:1) or LC-MS. -
Workup: Cool the reaction mixture to room temperature.
-
Scenario A (Precipitate): If a solid forms, filter the precipitate and wash with cold ethanol.
-
Scenario B (Solution): Concentrate the solvent under reduced pressure.[3] Redissolve the residue in EtOAc and wash with water and brine.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0–40% EtOAc in Hexanes).
Validation Point: The disappearance of the nitrile stretch (
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Do not eat, drink, or smoke when using. |
| Skin Irritation | H315: Causes skin irritation | Wear protective gloves (Nitrile). |
| Eye Irritation | H319: Causes serious eye irritation | Wear eye protection/face shield. |
| STOT-SE | H335: May cause respiratory irritation | Use only outdoors or in a well-ventilated area. |
Handling: The
References
-
ChemicalBook. (n.d.). 5-METHYL-2-(TRIFLUOROMETHYL)FURO-3-YLACETONITRILE Product Properties and CAS Data. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenylacetonitrile (Analogous Structure Reference). Retrieved from
-
Matrix Fine Chemicals. (n.d.). 3-[5-METHYL-2-(TRIFLUOROMETHYL)FURAN-3-YL]-3-OXOPROPANENITRILE Data Sheet. Retrieved from
-
PubChem. (2025). Compound Summary: Fluorinated Furan Derivatives. Retrieved from
